An In-Depth Technical Guide to (R)-6-methoxymethyl-piperazin-2-one: Synthesis, Characterization, and Potential Applications
An In-Depth Technical Guide to (R)-6-methoxymethyl-piperazin-2-one: Synthesis, Characterization, and Potential Applications
This technical guide provides a comprehensive overview of (R)-6-methoxymethyl-piperazin-2-one, a chiral heterocyclic compound with potential applications in medicinal chemistry and drug development. As this appears to be a novel or non-commercialized molecule, this document focuses on a prospective approach, outlining a plausible synthetic route, robust analytical characterization methodologies, and a discussion of its potential as a valuable building block in the synthesis of complex bioactive molecules. The piperazine scaffold is a well-established "privileged structure" in drug discovery, and the introduction of a chiral center and a methoxymethyl substituent at the 6-position offers unique opportunities for exploring new chemical space.[1][2]
Identifiers and Physicochemical Properties
A definitive CAS number for (R)-6-methoxymethyl-piperazin-2-one has not been identified in publicly available databases as of the writing of this guide. This suggests its status as a novel or infrequently synthesized compound. Researchers synthesizing this molecule for the first time would be in a position to submit it for CAS registration.
Based on its structure, the following identifiers and predicted properties can be assigned:
| Identifier Type | Value | Source |
| IUPAC Name | (R)-6-(methoxymethyl)piperazin-2-one | IUPAC Nomenclature |
| Molecular Formula | C₆H₁₂N₂O₂ | Calculated |
| Molecular Weight | 144.17 g/mol | Calculated |
| InChI Key | To be generated upon synthesis and characterization | - |
| Canonical SMILES | COC[C@H]1CNC(=O)CN1 | ChemDraw |
Proposed Synthetic Strategy
The synthesis of chiral 6-substituted piperazin-2-ones can be approached through several methodologies, often starting from chiral α-amino acids or employing asymmetric synthesis techniques.[3][4][5] A plausible and efficient route to (R)-6-methoxymethyl-piperazin-2-one is proposed below, starting from the readily available and chiral (R)-2,3-diaminopropionic acid.
Retrosynthetic Analysis
A retrosynthetic analysis suggests that the target molecule can be derived from a protected (R)-2,3-diaminopropionic acid derivative and a two-carbon unit that will form the lactam ring.
Caption: Retrosynthetic analysis of (R)-6-methoxymethyl-piperazin-2-one.
Step-by-Step Experimental Protocol
Step 1: Protection and Methylation of (R)-2,3-diaminopropionic acid
-
Protection of the α-amino group: Commercially available (R)-2,3-diaminopropionic acid hydrochloride is first protected at the α-amino group, for example, with a Boc (tert-butoxycarbonyl) group, using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
-
Protection of the β-amino group: The β-amino group is then selectively protected with an orthogonal protecting group, such as a Cbz (carboxybenzyl) group, using benzyl chloroformate (CbzCl).
-
Methylation of the hydroxyl group (if starting from serine): Alternatively, one could start from (R)-serine methyl ester. The hydroxyl group is methylated using a mild methylating agent like methyl iodide in the presence of a base such as sodium hydride to form (R)-O-methylserine methyl ester. The amino group is then protected.
-
Conversion to the diamine: The protected and methylated starting material is then converted to the corresponding diamine.
Step 2: Acylation with Chloroacetyl Chloride
-
The orthogonally protected (R)-2-amino-3-methoxypropylamine is selectively deprotected at the primary amine.
-
The resulting free amine is then acylated with chloroacetyl chloride in the presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), in an aprotic solvent like dichloromethane (DCM) at low temperature (0 °C) to yield the N-chloroacetyl intermediate.
Step 3: Intramolecular Cyclization and Deprotection
-
The remaining protecting group on the secondary amine is removed.
-
The intermediate is then treated with a base, such as potassium carbonate or sodium hydride, in a polar aprotic solvent like dimethylformamide (DMF) to facilitate an intramolecular nucleophilic substitution, where the secondary amine displaces the chloride to form the piperazin-2-one ring.
-
Purification of the final product is achieved through column chromatography on silica gel.
Caption: Proposed synthetic workflow for (R)-6-methoxymethyl-piperazin-2-one.
Analytical Characterization and Quality Control
A rigorous analytical workflow is essential to confirm the identity, purity, and stereochemical integrity of the synthesized (R)-6-methoxymethyl-piperazin-2-one.
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity of the final compound.[6]
| Parameter | Recommended Conditions | Rationale |
| Column | Chiral stationary phase (e.g., cellulose or amylose-based) | To separate the (R) and potential (S) enantiomers. |
| Mobile Phase | Isocratic or gradient mixture of hexane/isopropanol or methanol/acetonitrile with a suitable buffer. | To achieve optimal separation and peak shape. |
| Detection | UV detection at a low wavelength (e.g., 210 nm) due to the lack of a strong chromophore. Alternatively, Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) can be used. | For sensitive detection of the analyte. |
| Derivatization | For enhanced UV detection, derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed.[7] | To increase the sensitivity of the assay. |
Experimental Protocol: Chiral HPLC Analysis
-
Sample Preparation: Prepare a stock solution of the synthesized compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
Instrumentation: Use a validated HPLC system equipped with a chiral column and a UV or ELSD detector.
-
Method: Inject 10 µL of the sample and run the analysis using the optimized mobile phase composition and flow rate.
-
Data Analysis: Determine the purity of the sample by calculating the peak area percentage of the main peak. The enantiomeric excess (e.e.) can be calculated from the peak areas of the two enantiomers.
Structural Elucidation
A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is required for unambiguous structural confirmation.[8]
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Will provide information on the number of different types of protons and their connectivity. Expected signals would include those for the methoxy group, the methylene protons of the methoxymethyl group, and the protons on the piperazin-2-one ring. The coupling constants will help in determining the conformation of the six-membered ring.[9]
-
¹³C NMR: Will show the number of chemically distinct carbon atoms. Key signals would be the carbonyl carbon of the lactam, the methoxy carbon, and the carbons of the piperazin-2-one ring.
-
2D NMR (COSY, HSQC, HMBC): These experiments will be crucial to definitively assign all proton and carbon signals and confirm the connectivity of the molecule.
3.2.2. Mass Spectrometry (MS)
-
High-Resolution Mass Spectrometry (HRMS): This is essential for determining the accurate mass of the molecule and confirming its elemental composition.
-
Tandem Mass Spectrometry (MS/MS): Fragmentation analysis will provide further structural information and help in confirming the identity of the compound.
Solid-State Characterization
X-ray Crystallography
If a single crystal of sufficient quality can be obtained, X-ray crystallography will provide the absolute confirmation of the three-dimensional structure, including the (R)-stereochemistry at the C6 position.[10][11] This is the gold standard for stereochemical assignment.
Caption: Comprehensive analytical workflow for the characterization of (R)-6-methoxymethyl-piperazin-2-one.
Potential Applications in Drug Discovery
The piperazin-2-one core is a versatile scaffold in medicinal chemistry. The introduction of a methoxymethyl group at a chiral center offers several potential advantages:
-
Modulation of Physicochemical Properties: The methoxymethyl group can influence solubility, lipophilicity, and metabolic stability.
-
Introduction of a Hydrogen Bond Acceptor: The ether oxygen can act as a hydrogen bond acceptor, potentially leading to new interactions with biological targets.
-
Stereospecific Interactions: The defined (R)-stereochemistry can lead to highly specific and potent interactions with chiral biological targets such as enzymes and receptors.[12]
This building block could be incorporated into larger molecules targeting a variety of diseases, including cancer, infectious diseases, and central nervous system disorders.[2]
Conclusion
While (R)-6-methoxymethyl-piperazin-2-one is not a commercially available compound with a registered CAS number, this technical guide provides a scientifically grounded framework for its synthesis and characterization. The proposed synthetic route is based on established chemical principles for the formation of chiral piperazin-2-ones. The detailed analytical workflow ensures the unambiguous identification and quality control of the final product. The unique structural features of this molecule make it a promising building block for the development of novel therapeutics, and this guide serves as a valuable resource for researchers venturing into this area of chemical synthesis and drug discovery.
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